molecular formula C9H13N3 B128488 1-(2-Pyridyl)piperazine CAS No. 34803-66-2

1-(2-Pyridyl)piperazine

Cat. No. B128488
CAS RN: 34803-66-2
M. Wt: 163.22 g/mol
InChI Key: GZRKXKUVVPSREJ-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)piperazine is a chemical compound and a derivative of piperazine . It belongs to a class of selective α2-adrenoceptor antagonists and shows sympatholytic activity . It is also a metabolite of Azaperone .


Synthesis Analysis

The synthesis of 1-(2-Pyridyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .


Molecular Structure Analysis

The molecular formula of 1-(2-Pyridyl)piperazine is C9H13N3, and its molecular weight is 163.2196 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-(2-Pyridyl)piperazine may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyanates .


Physical And Chemical Properties Analysis

1-(2-Pyridyl)piperazine is a clear, colorless to yellow liquid . It has a boiling point of 120-122 °C/2 mmHg, a density of 1.072 g/mL at 25 °C, and a refractive index of n20/D 1.595 . It is soluble in chloroform and methanol .

Scientific Research Applications

Enhancing Mass Spectrometry Analysis

1-(2-Pyridyl)piperazine (2-PP) has been used for derivatization of carboxyl groups on peptides. This modification significantly enhances the ionization efficiency in mass spectrometry, aiding in the sensitive determination of peptides for proteome analysis (Qiao et al., 2011).

Medicinal Chemistry Applications

  • Benzimidazole derivatives bearing pyridyl/piperazine moiety, including 1-(2-Pyridyl)piperazine, have shown potent anticancer activities. This includes the inhibition of cancer cell proliferation and induction of apoptosis in lung adenocarcinoma and glioma cell lines (Çiftçi et al., 2021).
  • Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, including compounds with pyridyl piperazine moieties, have shown promise as potent adenosine A2a receptor antagonists (Vu et al., 2004).
  • Piperazine derivatives have also been explored for their central pharmacological activity, finding therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Environmental and Materials Science

  • Piperazine-phosphonates derivatives have been investigated for their application as flame retardants in cotton fabric, exploring their thermal decomposition and effects on fabric (Nguyen et al., 2014).
  • Concentrated aqueous solutions of piperazine, including 1-(2-Pyridyl)piperazine, have been studied for their potential in carbon dioxide capture. These solutions demonstrate resistance to thermal degradation and oxidation, suggesting applications in environmental technologies (Freeman et al., 2010).

Safety And Hazards

1-(2-Pyridyl)piperazine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKXKUVVPSREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188341
Record name 1-(2-Pyridinyl)piperazine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(2-Pyridyl)piperazine

CAS RN

34803-66-2
Record name 1-(2-Pyridyl)piperazine
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Record name 1-(2-Pyridinyl)piperazine
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Record name 1-(2-Pyridinyl)piperazine
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Record name 1-(2-pyridyl)piperazine
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Record name 1-(2-PYRIDINYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

Dissolve 2,3-dichloropyridine (8.5 g, 0.057 moles) and (R)-(−)-2-methylpiperazine (5.75 g, 0.057 moles) in DMA(125.0 mL) under nitrogen atmosphere. Add anhydrous powdered K2CO3 (23.75 g, 0.172 moles) to this mixture and stir at 135-140° C. for 48 hours. Cool the reaction mixture to room temperature, dilute with water (400 mL), extract with EtOAc (3×200 mL) and wash the combined organic extract with brine (2×150 mL). Dry over MgSO4, concentrate under vacuum to afford crude product as orange yellow liquid. Distil the crude under high vacuum to afford pyridylpiperazine derivative as yellow viscous oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
23.75 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 2,3-dichloropyridine (7.4 g, 0.05 moles) and (S)-(−)-2-methylpiperazine (5.0 g, 0.05 moles) in DMA (125.0 mL) under nitrogen atmosphere. Add anhydrous powdered K2CO3 (20.75 g, 0.15 moles) to this mixture and stir at 135-140° C. for 56 hours. Cool the reaction mixture to room temperature, dilute with water (400 mL), extract with EtOAc (3×200 mL) and wash the combined organic extract with brine (2×150 mL). Dry over MgSO4, and concentrate under vacuum to afford crude product as yellow liquid. Purify by flash column chromatography using CHCl3 to afford pyridylpiperazine derivative as yellow viscous oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
20.75 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of t-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (500 mg, 1.90 mmol, 1.00 equiv) in DCM/CF3COOH (10/3 mL) was placed in a 50-mL round bottom flask and stirred for 1 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 9 with aqueous sodium hydroxide (1M), then extracted with 3×10 mL of dichloromethane. The organic layers combined, dried over anhydrous sodium sulfate, and filtered to remove solids. The resulting solution was concentrated under vacuum, yielding 300 mg (97%) of 1-(pyridin-2-yl)piperazine as yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
DCM CF3COOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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